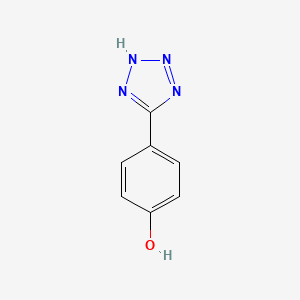

4-(1H-Tetrazol-5-YL)phenol

Description

Significance of Tetrazole and Phenol (B47542) Moieties in Contemporary Organic and Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a synthetic creation not found in nature. nih.gov Its discovery dates back to 1885 by the Swedish chemist J.A. Bladin. researchgate.net Despite its synthetic origins, the tetrazole moiety has become a cornerstone in medicinal chemistry, largely due to its role as a bioisosteric replacement for the carboxylic acid group. hilarispublisher.com This is a critical function, as replacing a carboxyl group with a tetrazole can enhance a drug's metabolic stability and improve its pharmacokinetic profile. hilarispublisher.comglobalresearchonline.net The tetrazole ring shares a similar pKa and planar structure with the carboxylate anion, allowing it to engage in similar biological interactions. nih.gov However, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to better membrane permeability. nih.gov The versatility of the tetrazole ring is demonstrated by its presence in a variety of FDA-approved drugs, where it contributes to activities ranging from antihypertensive to antibacterial and antiviral effects. researchgate.netacs.org

The phenol group, an aromatic ring bearing a hydroxyl substituent, is a ubiquitous scaffold in both natural products and synthetic pharmaceuticals. nih.gov Phenol and its derivatives are key starting materials in the synthesis of a vast array of chemicals and drugs. researchgate.net The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets like enzymes and receptors. acs.org This ability underpins the wide spectrum of biological activities exhibited by phenol-containing compounds, which include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.net The presence of the phenol moiety is a recurring theme in a significant number of approved drugs, highlighting its enduring importance in drug design. nih.gov

Historical Trajectories and Current Research Landscape of Tetrazolylphenol Derivatives

The journey of tetrazolylphenol derivatives is intrinsically linked to the historical development of tetrazole chemistry. Following the initial synthesis of a tetrazole derivative in 1885, the early 20th century saw the establishment of the conventional method for creating 5-substituted 1H-tetrazoles through the [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.com For a long period, the use of the highly toxic and explosive hydrazoic acid was a significant drawback. thieme-connect.com

The turning point for tetrazole research came with the recognition of its value in medicinal chemistry as a metabolically stable substitute for carboxylic acids. hilarispublisher.comresearchgate.net This realization spurred the development of safer and more efficient synthetic methods. Modern approaches often utilize sodium azide in conjunction with various catalysts to facilitate the cycloaddition with nitriles, avoiding the need for hydrazoic acid. researchgate.net

The logical progression of drug design, which often involves modifying known pharmacophores to enhance desired properties, led researchers to combine the beneficial tetrazole ring with the well-established phenol moiety. The synthesis of 4-(1H-Tetrazol-5-YL)phenol from its corresponding nitrile, 4-hydroxybenzonitrile, is a direct application of these developed synthetic strategies. thieme-connect.commdpi.com

Current research on tetrazolylphenol derivatives is vibrant and multifaceted. Scientists are actively exploring their potential in various therapeutic areas. For instance, derivatives of this compound have been investigated for their biological activities. researchgate.net The synthesis of novel tetrazolyl-phenol derivatives and their characterization using modern analytical techniques like X-ray crystallography are helping to understand their structural and electronic properties, which is crucial for designing new and more effective therapeutic agents. acs.org The ongoing exploration includes creating new compounds by linking tetrazole-phenols to other heterocyclic structures, aiming to discover molecules with enhanced antimicrobial, anti-inflammatory, or other valuable biological activities. hilarispublisher.commdpi.com

Research Findings on Tetrazole Synthesis

The synthesis of 5-substituted 1H-tetrazoles, the class of compounds to which this compound belongs, is a well-researched area. The primary method involves the [3+2] cycloaddition of a nitrile with an azide source. Over the years, various catalysts and reaction conditions have been developed to improve efficiency, safety, and yield.

Table 1: Selected Methods for the Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|

| Zinc salts | Aromatic and alkyl nitriles | Reaction proceeds readily in water. | researchgate.net |

| Iodine or Silica-supported NaHSO₄ | Organic nitriles | Avoids toxic metals and strong Lewis acids. | nih.gov |

| L-proline | Nitriles, thiocyanates, cyanamides | Environmentally benign and cost-effective. | researchgate.net |

| Microwave irradiation | Inactive nitriles | Accelerates the reaction, reducing time. | researchgate.net |

| Cuttlebone | Nitriles | A natural, low-cost, and effective heterogeneous catalyst. | researchgate.net |

| CuSO₄·5H₂O | Aryl and alkyl nitriles | Readily available, environmentally friendly catalyst. | mdpi.com |

Biologically Active Tetrazole Derivatives

The incorporation of the tetrazole moiety into various molecular frameworks has led to the discovery of numerous compounds with significant biological activities. This further underscores the importance of this heterocycle in medicinal chemistry.

Table 2: Examples of Biologically Active Tetrazole Derivatives

| Compound Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Tetrazole Schiff bases | Antibacterial and antifungal | Showed good activity when tested by the cup plate method. | |

| (Tetrazol-5-yl)methylindole derivatives | Anticancer | Highly active against human liver carcinoma cell line (HepG2). | nih.gov |

| 5-thio-substituted tetrazole derivatives | Antimicrobial | Showed moderate to effective antibacterial and antifungal activities. | nih.gov |

| Pyrazole-tetrazole hybrids | Anti-inflammatory | A tetrazole derivative was found to be the most potent anti-inflammatory compound in the series. | |

| Pyridine-tetrazole derivatives | COX-2 inhibitors, Antimicrobial | Compound 7c was an effective and selective COX-2 inhibitor; compound 7a showed broad-spectrum antimicrobial activity. | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYMNYWFHZFXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419945, DTXSID50901154 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-88-5 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 1h Tetrazol 5 Yl Phenol and Its Derivatives

Elucidation of Established Synthetic Pathways to 4-(1H-Tetrazol-5-YL)phenol

The most conventional and direct method for synthesizing 5-substituted 1H-tetrazoles, such as this compound, is the [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.com This reaction typically involves heating a nitrile with an azide salt at elevated temperatures, often between 100-150 °C, to produce the corresponding tetrazole in high yield. acs.org The precursor for this compound in this reaction is 4-hydroxybenzonitrile.

Mechanistic Investigations of Key Transformation Steps

The mechanism of tetrazole formation from the reaction of nitriles and azides has been a subject of continued debate. acs.orgnih.gov While it is formally a [2+3] cycloaddition, evidence suggests different mechanisms may be at play depending on the azide species. acs.org Density functional theory (DFT) calculations have been employed to investigate various potential mechanisms, including concerted cycloaddition and stepwise addition of neutral or anionic azide species. nih.govacs.org

These computational studies suggest a previously unexpected nitrile activation step, leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. acs.orgnih.gov The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.govresearchgate.net For instance, the reaction between an organic azide and a nitrile is typically limited to highly activated nitriles. acs.org In contrast, the use of azide salts, particularly protic ammonium (B1175870) salts, allows for a broader scope of nitrile reactants. acs.org The necessity of a protic source for the reaction to proceed efficiently suggests that the activation of the nitrile by a proton is a rate-limiting step, similar to mechanisms observed in nitrile hydrolysis and the Pinner synthesis of imidates. acs.org

Claims have been made for both an anionic two-step mechanism and a concerted [3+2] cycloaddition, though the data remains inconclusive. acs.org The observation that tetraalkylammonium salts are not competent azide donors refutes a strictly anionic two-step mechanism. acs.org The differing reactivities of electronically similar azide salts and organic azides further indicate that distinct mechanisms are likely in effect. acs.org

Design and Optimization of Precursor Synthesis

The primary precursor for the synthesis of this compound is 4-hydroxybenzonitrile, also known as 4-cyanophenol. patsnap.com Various synthetic methods for this precursor have been developed and optimized.

One common approach involves the reaction of p-aminophenol. This can be achieved through a Sandmeyer-type reaction where p-aminophenol undergoes diazotization followed by reaction with cuprous cyanide. patsnap.com An alternative route starts from phenol (B47542), which is first nitrosated to form p-nitrosophenol. Subsequent hydrogen reduction yields p-aminophenol, which can then be converted to 4-hydroxybenzonitrile. patsnap.com

Another established method is the Rosenmund-von Braun reaction, which has been adapted for phenols. This involves the reaction of a p-halogenophenol with cuprous cyanide. google.com The use of dipolar aprotic solvents like dimethylformamide (DMF) has been shown to improve yields and obviate the need for protecting the hydroxyl group. google.comnih.gov

The synthesis of 4-hydroxybenzonitrile can also be achieved from 4-chlorobenzonitrile through nucleophilic aromatic substitution with an alkali metal alkoxide, followed by acidification. google.com Additionally, the ammoxidation of p-cresol and the catalyzed gas-phase reaction of ethyl 4-hydroxybenzoate with ammonia are also reported methods. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 4-hydroxybenzonitrile

| Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

| p-Aminophenol | NaNO₂, HCl, CuCN | Sandmeyer Reaction | Well-established | Use of cyanide salts |

| p-Halogenophenol | CuCN, DMF | Rosenmund-von Braun | Good yields, no protection needed | Use of copper cyanide |

| 4-Chlorobenzonitrile | Alkali metal alkoxide | Nucleophilic Substitution | High purity product | Requires high pressure and temperature |

| p-Cresol | NH₃, O₂, catalyst | Ammoxidation | Catalytic process | Gas-phase reaction, requires specific setup |

| Ethyl 4-hydroxybenzoate | NH₃, catalyst | Ammonolysis | Catalytic process | Gas-phase reaction |

Development of Novel and Efficient Synthetic Strategies for Functionalized Tetrazolylphenols

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of functionalized tetrazolylphenols. These novel strategies aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents.

Catalyst-Enabled Reactions for Enhanced Selectivity and Yield

The use of catalysts has been instrumental in improving the synthesis of 5-substituted 1H-tetrazoles. Both homogeneous and heterogeneous catalysts have been explored to enhance reaction rates, selectivity, and yields.

Zinc(II) salts have been shown to effectively catalyze the addition of azide ions to organic nitriles. nih.gov DFT calculations indicate that the coordination of the nitrile to the zinc ion is the dominant factor in catalysis, as it substantially lowers the activation barrier for the nucleophilic attack by the azide. nih.gov Other metal-based catalysts, including those based on copper, cobalt, and tin, have also been investigated. researchgate.netmdpi.com For example, dibutyltin oxide has been used as a catalyst with trimethylsilyl (B98337) azide as a safer azide source, reducing the hazards associated with the in situ generation of hydrazoic acid. mdpi.com

Heterogeneous catalysts, such as nanocrystalline ZnO, CuFe₂O₄ nanoparticles, and various supported metal nanoparticles, have been employed to facilitate easier separation and recycling of the catalyst, aligning with green chemistry principles. thieme-connect.com For instance, a magnetic periodic mesoporous organosilica embedded with ZnO nanoparticles has been used as a recyclable catalyst for the synthesis of tetrazole derivatives under solvent-free conditions. nih.gov

Table 2: Catalysts for the Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst | Azide Source | Solvent | Key Features |

| Zinc(II) salts | Sodium azide | DMF | Lowers activation barrier via nitrile coordination nih.gov |

| Dibutyltin oxide | Trimethylsilyl azide | Toluene | Use of a safer azide source mdpi.com |

| Nanocrystalline ZnO | Sodium azide | - | Heterogeneous, recyclable catalyst thieme-connect.com |

| CuFe₂O₄ nanoparticles | Sodium azide | - | Magnetic, easily separable catalyst thieme-connect.com |

| Fe₃O₄@PMO-ICS-ZnO | Sodium azide | Solvent-free | Recyclable magnetic nanocatalyst nih.gov |

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact. nih.govijnrd.org These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. nih.gov

One significant advancement is the development of solvent-free or "on-water" synthetic protocols. nih.gov These methods reduce the reliance on volatile and often toxic organic solvents. Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov

The use of safer, less hazardous reagents is another key aspect of green tetrazole synthesis. To avoid the use of the highly toxic and explosive hydrazoic acid, alternative azide sources like sodium azide in combination with a proton source or trimethylsilyl azide are commonly used. researchgate.netmdpi.com

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral tetrazoles is an emerging area of research, driven by the increasing importance of chiral drugs. A novel α-tetrazole-substituted 1,1'-binaphthylazepine chiral catalyst has been synthesized, demonstrating the efforts to create chiral environments for asymmetric catalysis involving tetrazoles. mdpi.com The absolute configuration of such chiral catalysts can be determined using techniques like vibrational circular dichroism (VCD) spectroscopy combined with DFT calculations. mdpi.com

The Ugi four-component reaction (UT-4CR) is a powerful tool for the synthesis of α-aminomethyl tetrazoles, which are isosteres of α-amino acids. nih.govacs.org Studies on the diastereoselectivity of the UT-4CR with cyclic amines have shown that high levels of stereocontrol can be achieved, with the diastereoselectivity being dependent on the ring size of the amine. nih.gov This approach allows for the creation of complex chiral molecules containing a tetrazole moiety in a convergent and efficient manner.

While the direct stereoselective synthesis of this compound analogues is not extensively documented, the principles and methodologies developed for other chiral tetrazoles provide a foundation for future work in this area. The combination of chiral catalysts, stereoselective multicomponent reactions, and advanced analytical techniques will be crucial for the synthesis of enantiopure this compound derivatives for pharmaceutical applications.

Process Chemistry and Scalability Challenges in this compound Production

The core of this compound synthesis lies in the [3+2] cycloaddition of an azide to the nitrile group of 4-hydroxybenzonitrile. While seemingly straightforward, the scale-up of this reaction introduces several critical challenges that must be addressed to ensure a safe, efficient, and economically viable process.

A primary concern in the large-scale production of tetrazoles is the inherent hazard associated with the reagents, particularly sodium azide. Sodium azide is a highly toxic and potentially explosive compound. A significant risk arises from the potential formation of hydrazoic acid (HN3), a highly toxic and explosive gas, especially under acidic conditions. Therefore, stringent safety protocols and specialized equipment are paramount in any industrial setting handling large quantities of sodium azide.

The optimization of reaction parameters is another critical aspect of scaling up the synthesis of this compound. Temperature, pressure, and reaction time must be carefully controlled to maximize yield and minimize the formation of impurities. The exothermic nature of the cycloaddition reaction requires efficient heat management to prevent thermal runaways, which can be a significant safety hazard in large reactors.

Purification of the final product on a large scale presents its own set of challenges. The crude product may contain unreacted starting materials, catalyst residues, and by-products. The development of a robust and scalable purification method, such as crystallization, is essential to achieve the desired purity of this compound. The choice of crystallization solvent and the control of crystallization conditions are critical to obtaining the desired crystal form and purity.

The following table provides a general overview of the impact of various parameters on the synthesis of 5-substituted tetrazoles, which can be extrapolated to the production of this compound:

Table 1: Impact of Reaction Parameters on Tetrazole Synthesis

| Parameter | Effect on Yield | Effect on Purity | Scalability Considerations |

|---|---|---|---|

| Temperature | Generally increases with temperature up to an optimal point, beyond which decomposition may occur. | Can be negatively impacted by side reactions at higher temperatures. | Requires precise temperature control and efficient heat dissipation in large reactors to prevent thermal runaway. |

| Catalyst | Significantly improves reaction rate and yield. | Catalyst residues can be a major impurity. | Catalyst cost, recovery, and potential for leaching into the product are key concerns for large-scale production. |

| Solvent | Can influence reaction rate, solubility of reactants and products, and ease of workup. | Solvent choice can affect the impurity profile. | High-boiling point solvents can be difficult to remove. Greener solvents are preferred for environmental and safety reasons. |

| Reaction Time | Longer reaction times can lead to higher conversion but may also increase the formation of by-products. | Can be affected by the formation of degradation products over extended periods. | Shorter reaction times are desirable for increased throughput in an industrial setting. |

Furthermore, the physical properties of this compound, such as its crystalline form and solubility, can influence its handling and formulation in downstream applications. Control over these properties during large-scale manufacturing is therefore of significant importance.

Advanced Spectroscopic and Structural Elucidation of 4 1h Tetrazol 5 Yl Phenol Architectures

Comprehensive Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(1H-tetrazol-5-yl)phenol in solution. Both ¹H and ¹³C NMR spectra provide definitive evidence for the molecular framework.

In ¹H NMR spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), the phenolic hydroxyl proton (OH) typically appears as a broad singlet at approximately 10.20 ppm. rsc.org The broadness of this peak is characteristic and results from chemical exchange and hydrogen bonding with the solvent. The aromatic protons of the phenol (B47542) ring exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the hydroxyl group appear as a doublet at around 6.97 ppm (J = 8.4 Hz), while the two protons ortho to the tetrazole ring are observed further downfield as a doublet at approximately 7.87 ppm (J = 8.8 Hz). rsc.org The downfield shift of the latter is attributed to the electron-withdrawing nature of the tetrazole moiety. The acidic proton of the tetrazole N-H is often not distinctly observed or is very broad due to rapid exchange with residual water in the deuterated solvent. nih.gov

The ¹³C NMR spectrum in DMSO-d₆ further corroborates the structure. rsc.org The carbon atom attached to the hydroxyl group (C-OH) resonates at a higher field, around 160.5 ppm. The carbon signals for the aromatic ring are observed at approximately 115.0, 116.6, and 129.2 ppm. The quaternary carbon atom of the phenyl ring attached to the tetrazole ring is found at about 115.0 ppm, while the carbon atom of the tetrazole ring itself (C5) is typically observed at a lower field, around 155.2 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 10.20 | br s | Phenolic OH |

| ¹H | 7.87 | d, J = 8.8 Hz | 2H, Aromatic (ortho to tetrazole) |

| ¹H | 6.97 | d, J = 8.4 Hz | 2H, Aromatic (ortho to OH) |

| ¹³C | 160.5 | - | C-OH |

| ¹³C | 155.2 | - | C-Tetrazole |

| ¹³C | 129.2 | - | Aromatic CH (ortho to tetrazole) |

| ¹³C | 116.6 | - | Aromatic CH (ortho to OH) |

Data sourced from reference rsc.org.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Purity Profiling

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of the molecular formula. The compound has a molecular formula of C₇H₆N₄O and a monoisotopic mass of approximately 162.0542 g/mol . chemspider.com HRMS analysis of a purified sample would show a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula and ruling out other potential compositions.

In addition to formula determination, mass spectrometry, often coupled with liquid chromatography (LC-MS), serves as a powerful tool for purity profiling. It can detect and identify trace impurities, byproducts from synthesis, or degradation products, ensuring the integrity of the sample used for other analyses.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopic methods provide detailed information about the functional groups and conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: The FT-IR spectrum, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of key functional groups. A broad absorption band is observed in the region of 3000-2200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenol group, broadened by strong intermolecular hydrogen bonding. rsc.org The N-H stretching vibration of the tetrazole ring also contributes to this region, often appearing around 3252 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹ (e.g., at 3101, 3066 cm⁻¹). rsc.org Key absorptions in the fingerprint region include C=C and C=N stretching vibrations within the aromatic and tetrazole rings, which appear in the 1615-1413 cm⁻¹ range. rsc.org A strong band around 1282 cm⁻¹ can be assigned to the C-O stretching of the phenol group. rsc.org

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3252 | N-H Stretch (Tetrazole) |

| 3000-2200 | O-H Stretch (Phenol, H-bonded) |

| 3101, 3066 | Aromatic C-H Stretch |

| 1615, 1599, 1511 | Aromatic/Tetrazole Ring C=C and C=N Stretch |

Data sourced from reference rsc.org.

Raman Spectroscopy: While less commonly reported, Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring and the tetrazole ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound, usually measured in a solvent like ethanol (B145695) or methanol, is dominated by electronic transitions within the conjugated system formed by the phenol and tetrazole rings. libretexts.orglibretexts.org One would expect to observe intense π → π* transitions, characteristic of aromatic systems. The presence of the phenolic hydroxyl group (an auxochrome) and the tetrazole ring influences the position and intensity of these absorption maxima (λₘₐₓ). libretexts.org

X-ray Crystallographic Analysis of this compound and Its Adducts

Single-crystal X-ray diffraction provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state. While the specific crystal structure of this compound is not widely reported in publicly accessible databases, analysis of closely related structures, such as 4-(1H-tetrazol-5-yl)-1H-indole, reveals key expected features. nih.gov

A primary question that crystallography can answer is the preferred tautomeric form of the tetrazole ring in the solid state. 5-substituted 1H-tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. While the 1H tautomer is often predominant in solution, the 2H-tautomer can be more stable in the gas phase. nih.gov X-ray crystallography would unambiguously identify the position of the hydrogen atom on the tetrazole ring, confirming the dominant tautomer in the crystal lattice.

Furthermore, this analysis would reveal the molecular conformation, specifically the dihedral angle between the plane of the phenol ring and the plane of the tetrazole ring. In similar structures like 4-(1H-tetrazol-5-yl)-1H-indole, the two ring systems are not coplanar, exhibiting a significant dihedral angle (e.g., ~42°), which is a balance between steric effects and the drive for π-system conjugation. nih.gov

The crystal packing is dictated by a network of intermolecular interactions. For this compound, strong hydrogen bonds are expected to be the dominant structure-directing interactions. The phenolic -OH group and the N-H group of the tetrazole ring are excellent hydrogen bond donors. The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors.

Computational and Theoretical Investigations into the Electronic and Structural Properties of 4 1h Tetrazol 5 Yl Phenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-(1H-Tetrazol-5-YL)phenol. These methods provide insights into the molecule's geometry, orbital energies, and charge distribution.

DFT calculations are typically performed using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute various electronic descriptors. nih.govnih.gov The optimized structure of this compound reveals a largely planar conformation. X-ray crystallography of the related compound 5-(4-Hydroxyphenyl)tetrazole shows a dihedral angle of 14.8° between the tetrazole and phenyl rings, indicating a slight twist from perfect planarity in the solid state. researchgate.net

Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For phenyl-tetrazole systems, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the tetrazole moiety and the connecting bond.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.govaimspress.com In this compound, the MEP map would show negative potential (red/yellow regions), indicating nucleophilic sites, around the electronegative nitrogen atoms of the tetrazole ring and the phenolic oxygen. Positive potential (blue regions), indicating electrophilic sites, would be found around the acidic protons of the phenol and tetrazole groups.

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Phenyl-Tetrazole System Note: The following data are representative values for similar phenyl-tetrazole structures and are intended for illustrative purposes, as specific published DFT data for this compound are not available.

| Parameter | Representative Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.5 eV | Resistance to change in electron distribution. |

| Electrophilicity (ω) | 3.2 eV | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Equilibria

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide critical insights into its conformational flexibility and the equilibrium between its possible tautomeric forms in different environments, such as in aqueous solution.

A key conformational feature of this molecule is the rotation around the single bond connecting the phenyl and tetrazole rings. While X-ray data shows a nearly planar structure in the solid state, researchgate.net MD simulations can explore the potential energy surface associated with this rotation in solution, revealing the most stable conformations and the energy barriers between them.

Furthermore, 5-substituted-1H-tetrazoles can exist in different tautomeric forms. The proton on the tetrazole ring can reside on different nitrogen atoms, leading primarily to the 1H- and 2H-tautomers. These tautomers have different electronic properties and stabilities. researchgate.net

MD simulations, often coupled with quantum mechanical calculations (QM/MM), can be used to investigate the tautomeric equilibrium. By simulating the molecule in a solvent box (e.g., water), one can observe the dynamics of proton transfer between the nitrogen atoms of the tetrazole ring, as well as potential intermolecular proton exchange with solvent molecules. These simulations can help determine the relative populations of the 1H and 2H tautomers at a given temperature and in a specific solvent, which is crucial for understanding the molecule's behavior in biological or chemical systems.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structure and assign spectral features. For this compound, DFT calculations are commonly used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org

The process typically begins with a geometry optimization of the molecule at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). Following optimization, a frequency calculation is performed to predict the vibrational modes. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms, and its calculated frequency and intensity can be correlated with peaks in the experimental FT-IR spectrum.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding tensors for each nucleus. rsc.org These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals to specific atoms within the molecule.

Table 2: Experimental FT-IR Data for this compound rsc.org

| Wavenumber (cm⁻¹) | Interpretation |

| 3252 | O-H stretching vibration of the phenol group. |

| 3101, 3066, 3019 | C-H stretching vibrations of the aromatic ring. |

| 3000-2200 | Broad absorption, characteristic of N-H stretching in the hydrogen-bonded tetrazole ring. |

| 1615, 1599, 1511 | C=C aromatic ring stretching vibrations. |

| 1282 | C-O stretching vibration of the phenol group. |

Table 3: Experimental NMR Data for this compound in DMSO-d₆ rsc.org

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

| ¹H NMR | 10.20 | broad singlet | Phenolic -OH proton |

| 7.87 | doublet, J = 8.8 Hz | 2 aromatic protons ortho to the tetrazole group | |

| 6.97 | doublet, J = 8.4 Hz | 2 aromatic protons meta to the tetrazole group | |

| ¹³C NMR | 160.5 | Carbon attached to the hydroxyl group (C-OH) | |

| 155.2 | Carbon of the tetrazole ring (C5) | ||

| 129.2 | Aromatic carbons ortho to the tetrazole group | ||

| 116.6 | Carbon ipso to the tetrazole group | ||

| 115.0 | Aromatic carbons meta to the tetrazole group |

Computational Studies on Acid-Base Properties and Proton Transfer Mechanisms

This compound possesses two primary acidic protons: the one on the phenolic hydroxyl group and the one on the tetrazole ring N-H. The tetrazole moiety is known to be a bioisostere of the carboxylic acid group, and its N-H proton exhibits significant acidity. researchgate.net Computational methods can be employed to predict the acid dissociation constants (pKa) for both of these sites. This is often achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a continuum solvation model. nih.gov Such calculations can determine which proton is more acidic and how the electronic interplay between the phenol and tetrazole rings influences their respective acidities.

A particularly interesting feature of this molecule is the potential for intramolecular proton transfer. The proximity of the acidic phenolic -OH group to the basic nitrogen atoms of the tetrazole ring allows for the possibility of a proton moving from the oxygen to one of the nitrogens, forming a zwitterionic tautomer.

Computational studies, using DFT, can map the potential energy surface for this proton transfer event. nih.gov By calculating the energy of the molecule as the O-H bond is stretched and the N-H bond is formed, a reaction coordinate can be constructed. This allows for the identification of the transition state structure and the calculation of the activation energy barrier for the transfer. uc.ptnih.gov These calculations can determine whether the intramolecular proton transfer is a thermodynamically favorable process and whether the kinetic barrier is low enough for it to occur under normal conditions. Such studies provide fundamental insights into the molecule's dynamic behavior and potential roles in mechanisms involving proton relays. nih.gov

Coordination Chemistry of 4 1h Tetrazol 5 Yl Phenol As a Versatile Ligand

Ligand Binding Modes and Chelation Behavior of the Tetrazole-Phenol Moiety

The 4-(1H-Tetrazol-5-YL)phenol ligand possesses a rich and varied coordination chemistry owing to the presence of multiple donor atoms in the tetrazole ring and the oxygen atom of the phenolic group. The tetrazole moiety, in its deprotonated form, can coordinate to metal ions through one or more of its four nitrogen atoms, leading to a range of binding modes. These can include monodentate, bidentate, and bridging coordination, facilitating the formation of discrete molecular complexes as well as one-, two-, and three-dimensional coordination polymers.

The interplay between the tetrazole and phenolic groups allows for several potential chelation behaviors. The ligand can act as a bidentate chelating agent, coordinating to a metal center through a nitrogen atom of the tetrazole ring and the oxygen atom of the deprotonated phenol (B47542). Furthermore, the tetrazole ring itself can bridge multiple metal centers, leading to the formation of extended network structures. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

A summary of observed and potential coordination modes is presented below:

| Coordination Site(s) | Binding Mode | Structural Outcome |

| Tetrazole Nitrogen(s) | Monodentate | Simple metal complex |

| Tetrazole Nitrogen(s) | Bidentate (N,N') | Chelate ring formation |

| Tetrazole Nitrogen(s) | Bridging (μ-N,N') | Dinuclear or polynuclear complexes |

| Tetrazole Nitrogen and Phenolic Oxygen | Bidentate (N,O) | Chelate ring formation |

| Multiple Tetrazole Nitrogens and Phenolic Oxygen | Bridging and Chelating | Coordination polymers/networks |

Synthesis and Spectroscopic Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Solvothermal and hydrothermal methods are often employed to promote the crystallization of the resulting coordination compounds. The choice of solvent, temperature, and pH can significantly influence the final structure of the complex.

Spectroscopic techniques are crucial for the characterization of these newly synthesized complexes. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the tetrazole and phenol groups. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides information about the ligand's structure in solution and can indicate changes upon coordination. Electronic absorption spectroscopy (UV-Vis) offers insights into the electronic transitions within the complex, which are related to the coordination geometry and the nature of the metal-ligand bonds.

A representative overview of the spectroscopic data for metal complexes of (1H-tetrazol-5-yl)phenol is provided below, based on a study by Xie et al. (2018). dntb.gov.uadaneshyari.com

| Complex | Metal Ion | Key IR Peaks (cm-1) | UV-Vis λmax (nm) |

| Complex 1 | Co(II) | Changes in C=N and N-N stretching vibrations of the tetrazole ring; shift in C-O stretching of the phenol group. | Characteristic d-d transitions for Co(II) in an octahedral or tetrahedral environment. |

| Complex 2 | Ni(II) | Similar shifts in tetrazole and phenol vibrational modes as observed for the Co(II) complex. | Absorption bands corresponding to the electronic transitions of Ni(II) in its specific coordination geometry. |

| Complex 3 | Cu(II) | Notable shifts in the IR spectrum indicating coordination through both the tetrazole and phenol moieties. | A broad d-d transition band typical for Cu(II) complexes. |

| Complex 4 | Zn(II) | Shifts in ligand-based vibrational bands consistent with coordination to the Zn(II) center. | Ligand-to-metal charge transfer bands may be observed. |

Investigation of Electronic and Magnetic Properties of Metal-4-(1H-Tetrazol-5-YL)phenol Complexes

The electronic and magnetic properties of coordination compounds derived from this compound are intrinsically linked to the nature of the central metal ion and the geometry of the resulting complex. For complexes containing paramagnetic transition metal ions such as Co(II), Ni(II), and Cu(II), the study of their magnetic susceptibility as a function of temperature provides valuable information about the electronic structure and potential magnetic interactions between metal centers.

For instance, the magnetic moments of these complexes can indicate the spin state and the number of unpaired electrons on the metal ion. In polynuclear complexes where metal ions are bridged by the tetrazole ligand, magnetic exchange interactions (either ferromagnetic or antiferromagnetic) can occur. These interactions are mediated by the bridging ligand and are dependent on the distance between the metal centers and the geometry of the bridging pathway.

The electronic spectra of these complexes, as mentioned in the previous section, reveal details about the d-orbital splitting of the metal ions in the ligand field created by this compound. The position and intensity of the d-d transition bands can be used to determine the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

A summary of expected magnetic properties for hypothetical complexes is presented below:

| Metal Ion | d-electron configuration | Expected Spin State | Expected Magnetic Moment (μeff, B.M.) | Potential Magnetic Behavior |

| Co(II) | d7 | High-spin (octahedral or tetrahedral) | 3.87 - 5.20 | Paramagnetic |

| Ni(II) | d8 | High-spin (octahedral or tetrahedral) | 2.83 - 4.00 | Paramagnetic |

| Cu(II) | d9 | S = 1/2 | ~1.73 | Paramagnetic |

| Zn(II) | d10 | S = 0 | 0 | Diamagnetic |

Catalytic Applications of Coordination Compounds Derived from this compound

While the catalytic applications of coordination compounds specifically derived from this compound are not extensively documented in the reviewed literature, the broader class of metal-tetrazole complexes has shown promise in various catalytic transformations. The presence of coordinatively unsaturated metal sites and the ability of the tetrazole ligand to stabilize different oxidation states of the metal center are key features that can lead to catalytic activity.

For instance, transition metal complexes containing tetrazole-based ligands have been investigated as catalysts in oxidation reactions. A recent study highlighted the catalytic potential of a copper(II) complex with a pyrazole (B372694) ligand for the green oxidation of phenol using hydrogen peroxide. orientjchem.org Given the structural similarities, it is plausible that metal complexes of this compound could also exhibit catalytic activity in similar oxidation processes.

Furthermore, the porous nature of some coordination polymers constructed from tetrazole-based ligands suggests their potential application as heterogeneous catalysts. The defined channels and cavities within these materials can provide active sites for substrate binding and catalysis, with the added benefit of easy separation and recyclability of the catalyst. Further research is warranted to explore the catalytic potential of this compound-based coordination compounds in various organic transformations.

Supramolecular Chemistry and Self Assembly Phenomena Involving 4 1h Tetrazol 5 Yl Phenol

Design and Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

The molecular architecture of 4-(1H-Tetrazol-5-YL)phenol is particularly conducive to the formation of extensive hydrogen bonding networks. The phenol (B47542) group provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the oxygen atom), while the tetrazole ring offers multiple nitrogen atoms that can act as hydrogen bond acceptors, in addition to the N-H group that serves as a donor. This multiplicity of donor and acceptor sites allows for a variety of intermolecular connections, leading to robust and intricate supramolecular assemblies.

The tetrazole ring, in particular, is a versatile functional group in supramolecular chemistry. It is considered a bioisostere of the carboxylic acid group, suggesting a similarity in its ability to form strong, directional hydrogen bonds. The acidic proton on the tetrazole ring readily engages in hydrogen bonding, as do the nitrogen atoms at positions 2, 3, and 4 of the ring. These interactions are fundamental to the stability and structure of the resulting supramolecular architectures.

While a detailed crystal structure analysis specific to this compound is not widely available in the literature, insights can be drawn from analogous compounds. For instance, the crystal structure of 4-(1H-Tetrazol-5-yl)-1H-indole reveals intricate hydrogen bonding patterns that are likely to be mirrored in this compound. nih.gov In this related structure, intermolecular N—H···N hydrogen bonds are observed, forming chains with a C(8) graph-set motif. nih.gov It is highly probable that this compound would exhibit similar N—H···N linkages, complemented by strong O—H···N or O—H···O hydrogen bonds involving the phenolic hydroxyl group. These interactions would likely lead to the formation of layered or three-dimensional networks.

Formation of Cocrystals, Salts, and Eutectics with this compound

The acidic nature of both the phenolic and tetrazolic protons in this compound makes it an excellent candidate for the formation of cocrystals and salts. By co-crystallizing with other molecules, particularly those containing basic functional groups, it is possible to generate novel solid forms with tailored physical and chemical properties.

Salt formation typically occurs when there is a significant difference in the pKa values of the interacting components, leading to proton transfer. Given that 5-substituted-1H-tetrazoles have pKa values comparable to carboxylic acids, this compound can readily form salts with a wide range of bases. nih.gov The resulting ionic interactions, coupled with hydrogen bonding, create highly stable crystal lattices.

Cocrystallization, on the other hand, involves the formation of a crystalline structure containing two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds. The diverse hydrogen bonding capabilities of this compound make it a versatile component for crystal engineering. By selecting appropriate co-formers, it is possible to design and synthesize cocrystals with desired structural motifs and properties.

The formation of eutectics, which are mixtures of crystalline solids that melt at a single, lower temperature than their individual components, is also a possibility with this compound. The formation of a eutectic system depends on the phase behavior of the compound when mixed with another substance. While specific studies on the eutectic formation of this compound are not prevalent, its potential for such interactions is inherent in its molecular structure and ability to engage in intermolecular forces.

A summary of potential multi-component systems involving this compound is presented in the table below:

| System Type | Interacting Component | Key Interactions | Potential Properties |

| Salt | Basic compounds (e.g., amines, pyridines) | Ionic bonds, Hydrogen bonds | Modified solubility, stability, and melting point |

| Cocrystal | Neutral compounds with complementary functional groups (e.g., amides, carboxylic acids) | Hydrogen bonds, π-π stacking | Tunable physical properties, improved bioavailability |

| Eutectic | Various solid compounds | Intermolecular forces leading to a depressed melting point | Lower melting point mixtures, potential for improved processing |

Host-Guest Chemistry and Molecular Recognition Properties of Tetrazolylphenol Systems

The structural features of this compound also lend themselves to applications in host-guest chemistry and molecular recognition. The defined geometry and the array of functional groups capable of forming specific non-covalent interactions allow molecules of this compound to act as building blocks for larger, organized assemblies that can encapsulate or bind to other molecules (guests).

The formation of cavities or channels within the supramolecular lattice of this compound or its derivatives can enable the inclusion of small guest molecules. The recognition and binding of these guests are governed by the principles of molecular complementarity, where the size, shape, and chemical nature of the guest match those of the host's binding site. The hydrogen bonding and π-π stacking capabilities of the tetrazolylphenol moiety are critical in achieving selective guest recognition.

For instance, self-assembled structures of this compound could potentially form channels capable of accommodating small solvent molecules or other neutral organic compounds. The specificity of this inclusion would depend on the precise arrangement of the host molecules and the nature of the non-covalent interactions lining the cavity.

Engineering of Self-Assembled Materials and Ordered Architectures

The ability of this compound to form predictable and robust non-covalent interactions makes it a valuable building block for the bottom-up engineering of functional self-assembled materials. By controlling the conditions of assembly, such as solvent, temperature, and concentration, it is possible to guide the formation of specific ordered architectures, including crystalline solids, gels, and liquid crystals.

The design of such materials relies on the inherent "programming" within the molecular structure of this compound. The directional nature of the hydrogen bonds and the anisotropic shape of the molecule can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. These ordered structures can exhibit interesting and potentially useful properties, such as anisotropic conductivity, porosity, or optical activity.

For example, the formation of extended hydrogen-bonded chains of this compound molecules could lead to the creation of fibrous structures, which might be capable of gelling certain solvents. The entanglement of these supramolecular polymers would result in a three-dimensional network that immobilizes the solvent, forming a soft material with potential applications in areas such as drug delivery or tissue engineering.

The table below summarizes the key molecular features of this compound and their implications for the engineering of self-assembled materials:

| Molecular Feature | Supramolecular Consequence | Potential Material Architecture |

| Phenol Group | Strong H-bond donor/acceptor | Chains, sheets, networks |

| Tetrazole Ring | Multiple H-bond donor/acceptor sites | Robust and diverse network formation |

| Aromatic Rings | π-π stacking interactions | Ordered packing, stabilization of assemblies |

| Molecular Shape | Anisotropic geometry | Directional growth, formation of fibers or layers |

Medicinal Chemistry and Pharmacological Relevance of 4 1h Tetrazol 5 Yl Phenol Derivatives

Systematic Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

The structure of 4-(1H-tetrazol-5-yl)phenol offers a versatile scaffold for medicinal chemistry, combining the hydrogen-bonding capabilities of the phenol (B47542) group with the unique physicochemical properties of the tetrazole ring. The tetrazole moiety, in particular, is a key pharmacophore due to its multiple nitrogen atoms, which enhance aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, thereby promoting interactions with various biological targets. researchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. youtube.com

The rational design of novel this compound derivatives often begins with identifying a biological target and leveraging computational tools like molecular docking to predict binding affinities. researchgate.net The synthesis of these compounds typically involves the construction of the tetrazole ring from a corresponding nitrile precursor. A common and effective method is the [2+3] cycloaddition reaction between a cyanophenol derivative (like 4-hydroxybenzonitrile) and an azide (B81097), such as sodium azide or trimethylsilyl (B98337) azide. nih.govresearchgate.net

For instance, a novel tetrazole was synthesized from phenothiazine (B1677639) by first converting it into a nitrile through a reaction with 4-hydroxybenzaldehyde (B117250) and sodium cyanide. mdpi.com This nitrile intermediate was then treated with sodium azide in dimethylformamide (DMF) to yield the final tetrazolylphenol derivative. mdpi.com Multi-component reactions (MCRs) also offer an efficient pathway to synthesize diverse libraries of 5-substituted 1H-tetrazoles for screening. nih.govnih.gov These strategies allow for the systematic introduction of various substituents to explore the chemical space around the core scaffold and identify lead compounds with desired biological activities. nih.gov

SAR studies on this compound analogues have revealed that the nature and position of substituents on the phenolic ring significantly influence their biological activity. The antioxidant capacity of phenolic compounds, for example, is heavily influenced by the number and location of hydroxyl (–OH) groups. nih.govresearchgate.net For tetrazole derivatives, the presence of electron-withdrawing or electron-donating groups can modulate the acidity of the tetrazole N-H and the phenolic O-H, affecting receptor binding and pharmacokinetic properties.

In one study on tetrazole derivatives, the introduction of fluorine-based substituents, in conjunction with hydroxyl groups, was shown to influence antioxidant activity. researchgate.net Another series of compounds demonstrated that specific substitutions on the phenyl ring attached to the tetrazole core were crucial for potent urease inhibition. researchgate.net The length and nature of acyl chains and the substitution of amidic groups in more complex tetrazole-containing molecules have also been shown to be critical for receptor interaction, as seen in studies of Angiotensin II receptor type 1 (AT1) antagonists. nih.gov

| Scaffold/Derivative | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Phenolic Compounds | Increased number of hydroxyl (-OH) groups | Generally increases antioxidant capacity. nih.govresearchgate.net | nih.govresearchgate.net |

| Tetrazole Derivatives | Fluorine-based substituents | Influenced antioxidant activity, with the highest activity seen in a compound also containing multiple hydroxyl groups. researchgate.net | researchgate.net |

| Tetrazole-Pyrrole-2,5-dione Hybrids | Substitution on the N-phenyl ring | Determined the level of urease inhibition. researchgate.net | researchgate.net |

| Acyl-pyrrolidine-2-carboxamides (AT1 Antagonists) | Length of the acyl chain | A valeric (pentanoyl) chain was found to be optimal for receptor affinity. nih.gov | nih.gov |

Elucidation of Molecular Targets and Mechanisms of Action for Bioactive Derivatives

Derivatives of the this compound scaffold have demonstrated a wide spectrum of pharmacological activities by interacting with various molecular targets. The versatility of the tetrazole ring allows it to engage with receptors and enzymes involved in numerous disease pathways. researchgate.net

Antihypertensive Agents: Many tetrazole-containing compounds, most famously Losartan and other "sartans," function as Angiotensin II receptor type 1 (AT1) antagonists. researchgate.netnih.govthieme-connect.com They block the receptor, preventing the vasoconstrictive effects of angiotensin II, which leads to a reduction in blood pressure. globalresearchonline.net

Antimicrobial and Antiviral Agents: Certain tetrazole derivatives exhibit potent antimicrobial activity by inhibiting essential bacterial enzymes or disrupting cell communication. researchgate.net For example, some compounds have shown high metal-chelating activity, which can interfere with microbial processes. researchgate.net In antiviral research, tetrazole-containing chalcones have demonstrated curative activity against the tobacco mosaic virus (TMV) by binding to the TMV coat protein. researchgate.net

Anticancer Agents: The planar, electron-rich structure of the tetrazole ring makes it suitable for interacting with targets in cancer therapy. researchgate.net Novel thiazolyl–pyrazoline hybrids containing a tetrazole moiety have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key targets in breast cancer. nih.gov

Anti-inflammatory Agents: Some 1,5-diaryl-substituted tetrazole derivatives have been evaluated for anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenases (COX) or bradykinin (B550075) B1 receptors. nih.gov

Prodrug Strategies and Bioisosteric Replacements Involving the Tetrazolylphenol Scaffold

The tetrazolylphenol scaffold is central to two key medicinal chemistry strategies: bioisosteric replacement and prodrug design. nih.gov

The 5-substituted 1H-tetrazole ring is a classical and widely used bioisostere for the carboxylic acid group. thieme-connect.comrug.nl Although structurally different, the two functional groups share similar physicochemical properties, such as acidity (pKa values are comparable) and the ability to act as hydrogen bond donors and acceptors. thieme-connect.com This replacement can lead to significant improvements in a drug candidate's profile by:

Enhancing Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid. globalresearchonline.net

Improving Lipophilicity: Replacing a carboxylate with a tetrazole can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. researchgate.net

Modulating Pharmacokinetics: The switch can alter absorption, distribution, metabolism, and excretion (ADME) properties to create a more favorable therapeutic profile. researchgate.netcambridgemedchemconsulting.com

Prodrug strategies can be employed to overcome challenges like poor solubility or permeability of this compound analogues. nih.gov The phenolic hydroxyl group and the acidic N-H of the tetrazole ring are ideal handles for chemical modification. For instance, esterification of the phenol group can create a more lipophilic prodrug that is later hydrolyzed by esterases in the body to release the active parent drug. researchgate.net This approach can enhance oral absorption and modulate the drug's release profile. researchgate.net

Investigations into the Interactions of this compound Analogues with Biomolecules (e.g., enzymes, receptors)

The biological activity of this compound analogues is dictated by their specific interactions with the binding sites of biomolecules. The tetrazole ring, with its four nitrogen atoms, and the phenol group are key to forming these interactions. researchgate.netnih.gov

Analysis of co-crystal structures in the Protein Data Bank (PDB) reveals that the nitrogen atoms of the tetrazole ring are frequently involved in hydrogen bonding and electrostatic interactions. nih.govacs.org

Hydrogen Bonding: The sp2 hybridized nitrogen atoms (N3 and N4) and the acidic N-H proton of the 1H-tetrazole tautomer are common participants in hydrogen bond networks with amino acid residues like asparagine, histidine, and lysine (B10760008) in receptor active sites. nih.govacs.org

Coordination with Metal Ions: In metalloenzymes, the tetrazole ring can act as a ligand, coordinating with metal ions like Zn2+. For example, in metallo-β-lactamase, a tetrazole ligand was observed to be tetrahedrally coordinated to the central Zn2+ ion. nih.govacs.org

Electrostatic and π-π Interactions: The aromatic nature of the tetrazole ring allows it to participate in π-π stacking interactions with aromatic residues like histidine. Furthermore, the negatively charged tetrazolate anion can form strong charge-charge interactions, as seen in its binding to the Keap1 protein, where it is sandwiched between two positively charged arginine residues. nih.govacs.org

The phenolic hydroxyl group also contributes significantly to binding, acting as both a hydrogen bond donor and acceptor, which can anchor the molecule within the active site of a target protein. researchgate.net

| Biomolecule Target | Tetrazole Analogue Interaction Type | Key Interacting Residues/Components | Reference |

|---|---|---|---|

| Metallo-β-lactamase | Metal coordination (with Zn2+), Hydrogen bonding | His206, Asp86, Cys164, Asn176, His145, Lys187 | nih.govacs.org |

| Keap1 (Kelch domain) | Electrostatic (charge-charge), Hydrogen bonding | Arginine residues (forming a "sandwich") | nih.govacs.org |

| Angiotensin II Receptor Type 1 (AT1) | Presumed ionic and hydrogen bonding | Interaction with the receptor's binding pocket is crucial for antagonism. nih.gov | nih.gov |

| TMV Coat Protein | Hydrogen bonding | Amino acid residues in the protein. researchgate.net | researchgate.net |

Materials Science Applications and Functional Polymer Development Utilizing 4 1h Tetrazol 5 Yl Phenol

Incorporation of 4-(1H-Tetrazol-5-YL)phenol Moieties into Polymeric Frameworks

The bifunctional nature of this compound, possessing both a nucleophilic phenol (B47542) group and a tetrazole ring capable of N-alkylation, makes it an excellent monomer for incorporation into various polymeric structures. One prominent method involves its use in creating side-chain liquid-crystalline polymers. researchgate.net

A typical synthetic route begins with the conversion of 4-cyanophenol to 4-(2H-tetrazol-5-yl)phenol via a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide with ammonium (B1175870) chloride. scielo.br To prevent undesired reactions at the phenol group during subsequent steps, it is often protected through acetylation. The tetrazole ring can then be N-alkylated, for example, with a nonyl group, which has been shown to proceed regioselectively at the N-2 position. scielo.brresearchgate.net Following alkylation, the phenol group is deprotected by basic hydrolysis to yield 4-(2-alkyl-2H-tetrazol-5-yl)phenol. scielo.brresearchgate.net

This functionalized tetrazolylphenol can then be attached to a polymerizable group. For instance, it can undergo esterification with a molecule containing a polymerizable moiety, such as an acrylate (B77674) group, to form a monomer. researchgate.net This monomer can then be polymerized, typically through free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN), to yield a polyacrylate with pendant tetrazolylphenol mesogenic units. scielo.br This side-chain architecture allows for the combination of the polymer backbone's mechanical properties with the functional properties of the tetrazolylphenol moieties.

Studies on the Liquid Crystalline Properties of this compound Derivatives

Derivatives of this compound have been extensively studied for their liquid crystalline (LC) properties. The introduction of the tetrazole heterocycle into molecular structures can significantly influence their geometry, polarity, and intermolecular interactions, leading to the formation of various mesophases. researchgate.netresearchgate.net

The mesogenic behavior of these derivatives is typically characterized using techniques such as Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netrsc.org For a series of 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, where the alkyl chains on the tetrazole and the benzoate (B1203000) group are varied, a rich polymorphism is observed.

POM is used to identify the specific type of liquid crystal phase by observing the characteristic textures that form upon heating and cooling. DSC is employed to determine the temperatures and enthalpy changes associated with the transitions between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid). researchgate.net

For example, compounds in the 4-[(2-nonyl)-2H-tetrazol-5-yl]phenyl 4-(alkyloxy)benzoate series exhibit distinct phase transitions. The data reveals that these materials can display Nematic (N), Smectic A (SmA), and Smectic C (SmC) phases. researchgate.net

| Compound | n (Alkyloxy Chain Length) | Heating Transitions (°C) | Cooling Transitions (°C) |

|---|---|---|---|

| 5a | 6 | Cr 111.0 N 117.0 I | I 116.0 N 75.0 Cr |

| 5b | 7 | Cr 104.0 N 115.0 I | I 114.0 N 72.0 Cr |

| 5c | 8 | Cr 98.0 N 116.0 I | I 115.0 N 80.0 Cr |

| 5d | 9 | Cr 101.0 N 114.0 I | I 113.0 N 82.0 Cr |

| 5e | 10 | Cr 96.0 (SmC 93.0) N 113.0 I | I 112.0 N 94.0 SmC 75.0 Cr |

| 5f | 12 | Cr 94.0 (SmC 92.0) N 109.0 I | I 108.0 N 97.0 SmC 81.0 Cr |

Data sourced from Tariq et al. (2013). researchgate.net Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic. Parentheses indicate a monotropic transition observed on cooling.

A clear correlation exists between the molecular structure of these tetrazole derivatives and their mesomorphic behavior. Key factors include the length of the flexible alkyl chains and the nature of the linking groups. researchgate.nettandfonline.com

In the series of 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, most derivatives with shorter to medium alkyl chains predominantly exhibit a nematic mesophase. researchgate.netrsc.org However, as the length of the alkyl chains increases (e.g., to ten or twelve carbons), the appearance of more ordered smectic phases, such as Smectic C, is favored. researchgate.netrsc.org This is because longer alkyl chains enhance intermolecular van der Waals forces, promoting the layered arrangement characteristic of smectic phases.

The rigidity and linearity of the molecular core are also crucial. The presence of a carbonyl group in the ester linkage contributes to the planarity and stability of the mesogenic core. When this ester linkage is replaced with a more flexible methylene (B1212753) (-CH2-) group, the mesomorphic behavior is often suppressed or eliminated entirely. researchgate.net This highlights the importance of maintaining a rigid, anisotropic molecular shape for the formation of stable liquid crystal phases. Furthermore, the tetrazole ring itself is believed to contribute to mesomorphism through π-π stacking and the potential for hydrogen bonding, which helps in the self-assembly of molecules into ordered columnar or layered structures. iaea.org

Design and Fabrication of Advanced Functional Materials Based on Tetrazolylphenol Scaffolds

The term "scaffold" refers to the core molecular framework of this compound, which can be used as a versatile building block for constructing more complex, functional materials. beilstein-journals.orgresearchgate.net The tetrazole ring's nitrogen atoms are excellent ligands for coordinating with metal ions, making tetrazolylphenol derivatives ideal for fabricating metal-organic frameworks (MOFs). lifechemicals.comnih.gov

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By using tetrazolylphenol or its derivatives as the organic linker, it is possible to create MOFs with tailored pore sizes, high surface areas, and specific functionalities. rsc.orgnih.gov The phenol group can either be used as another coordination site or be functionalized post-synthesis to introduce other chemical groups within the MOF's pores. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. lifechemicals.com For example, tetrazole-based ligands have been successfully used to construct zinc(II) MOFs that exhibit interesting structural topologies and photoluminescence properties. rsc.org

Beyond MOFs, the tetrazolylphenol scaffold is valuable in creating functional organic polymers. For instance, polymers incorporating tetrazole fragments are considered highly prospective materials for applications like selective CO2 capture. lifechemicals.com The acidic nature of the 5-substituted tetrazole ring allows these polymers to interact with specific molecules and respond to environmental changes.

Potential Applications in Optoelectronic Devices, Sensors, and Responsive Materials

The unique electronic and chemical properties of materials derived from this compound open up possibilities for their use in a range of advanced applications.

Optoelectronic Devices: Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. rsc.orgrsc.org By functionalizing the tetrazolylphenol scaffold, it is possible to create such "push-pull" systems. The phenol group can act as a donor, while the tetrazole ring, when appropriately substituted, can be part of the conjugated linker or be attached to an acceptor group. rsc.org These materials are promising candidates for use in organic light-emitting diodes (OLEDs), optical switching, and data storage. rsc.org

Sensors: The inherent properties of the phenol and tetrazole groups make these materials suitable for sensor applications. Phenolic compounds can be detected electrochemically, and incorporating them into a polymer matrix, such as a conducting polymer, can enhance sensitivity and selectivity. mdpi.com Materials based on tetrazolylphenol could be developed as active layers in chemiresistive sensors for detecting various analytes. mdpi.com The tetrazole moiety can interact with specific metal ions or molecules, while the phenol group provides another site for interaction or signal transduction.

Responsive Materials: Polymers containing 5-substituted tetrazole moieties are particularly interesting for creating stimuli-responsive materials. The tetrazole ring is a bioisostere of a carboxylic acid, and its proton can dissociate, making the polymer sensitive to changes in pH. nih.gov This property has been exploited to develop pH-responsive drug delivery systems. nih.gov In such systems, a polymer containing tetrazole groups can self-assemble into nanocontainers at neutral pH and then disassemble in the more acidic environment found in tumor tissues or specific cellular compartments, releasing an encapsulated drug in a controlled manner. nih.govnih.govmdpi.com These materials are part of a broader class of "smart" polymers that can respond to various triggers, including temperature, light, or specific biomolecules. rsc.orgmdpi.com

Future Research Trajectories and Emerging Applications of 4 1h Tetrazol 5 Yl Phenol

Exploration of Unconventional Synthetic Methodologies and Cascade Reactions

Future synthetic research concerning 4-(1H-Tetrazol-5-YL)phenol and its derivatives is increasingly focused on developing more efficient, sustainable, and atom-economical methods. The exploration of unconventional synthetic pathways and cascade reactions represents a pivotal front in this endeavor, aiming to overcome the limitations of traditional multi-step syntheses which often involve hazardous reagents like hydrazoic acid. bohrium.comnih.gov

Key areas of investigation include:

Nanocatalysis: The use of nanomaterials as catalysts is a burgeoning field for greening the synthesis of tetrazole derivatives. nih.govrsc.org Nanocatalysts, such as those based on magnetic nanoparticles (e.g., Fe₃O₄), copper, or zinc oxide, offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, easier recovery, and reusability. nih.govamerigoscientific.com Future work will likely focus on designing specific nanocatalysts for the one-pot synthesis of phenolic tetrazoles from readily available precursors.

Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. organic-chemistry.orgresearchgate.net Researchers are exploring cascade sequences that could, for example, involve an initial C-C bond formation followed by an in-situ nitrile formation and subsequent cycloaddition to form the tetrazole ring. acs.orgnih.gov Such processes drastically shorten synthesis times and simplify purification. researchgate.net

Multicomponent Reactions (MCRs): Ugi and Passerini-type multicomponent reactions are powerful tools for creating molecular diversity. nih.gov Future research will likely adapt these MCRs to incorporate a phenolic component, allowing for the rapid, one-pot synthesis of complex libraries of this compound derivatives for screening in drug discovery and materials science.

Table 1: Comparison of Synthetic Methodologies for Tetrazole Synthesis

| Methodology | Key Advantages | Potential Catalysts/Reagents | Research Focus for this compound |

|---|---|---|---|

| Traditional Cycloaddition | Well-established, reliable | Sodium azide (B81097), Zinc salts, Dibutyltin oxide mdpi.comresearchgate.net | Improving safety, reducing use of toxic metals |

| Nanocatalysis | High efficiency, reusability, green nih.govamerigoscientific.com | Fe₃O₄@tryptophan@Ni, Cu-MOFs nih.govamerigoscientific.com | Catalyst design for regioselective synthesis |

| Cascade Reactions | High atom economy, reduced steps organic-chemistry.orgacs.org | Isocyanides, Sodium nitrite (B80452) organic-chemistry.orgnih.gov | One-pot synthesis from simple phenolic precursors |

| Multicomponent Reactions | Rapid library generation, high diversity nih.gov | Isocyanides, Aldehydes, Amines, Azides nih.gov | Development of novel MCRs incorporating phenolic aldehydes |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Future applications in this domain include:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel this compound derivatives before they are synthesized. nih.govastrazeneca.com This in silico screening reduces the time and cost associated with experimental testing.

De Novo Design: AI models can generate entirely new molecular structures tailored to bind to a specific biological target, such as a protein receptor or enzyme. d4-pharma.com By using the this compound scaffold as a starting point, AI can suggest modifications to optimize binding affinity and selectivity, leading to more potent and targeted drug candidates.